

In vivo dosing and schedule for Rigosertib in pancreatic cancer models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rigosertib Sodium*

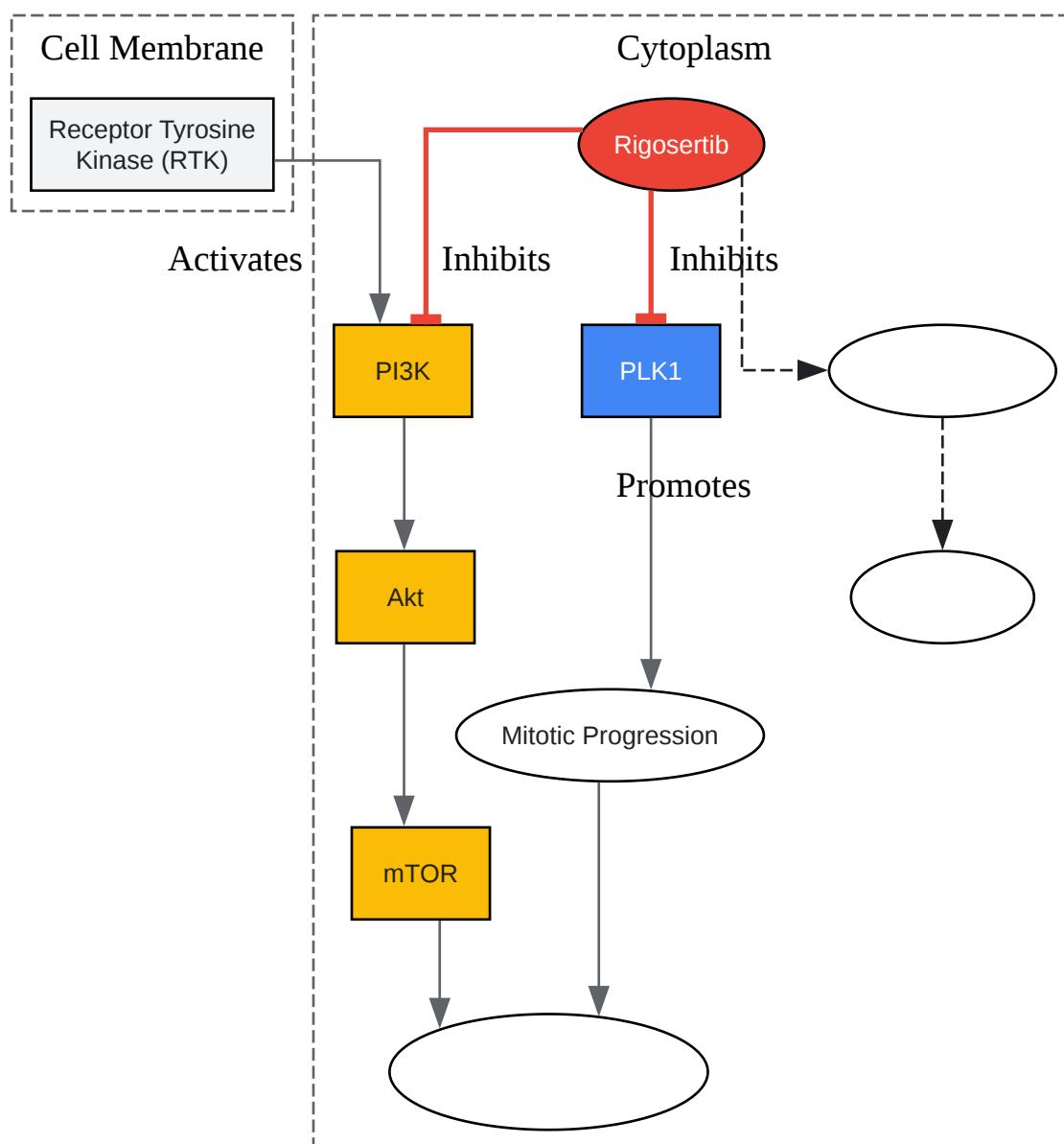
Cat. No.: *B1324544*

[Get Quote](#)

Rigosertib in Pancreatic Cancer Models: In Vivo Dosing and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosing and scheduling of Rigosertib (ON 01910.Na) in preclinical pancreatic cancer models. This document is intended to serve as a guide for researchers designing and executing in vivo studies to evaluate the efficacy of Rigosertib as a single agent or in combination with other therapies.


Introduction

Rigosertib is a small molecule inhibitor that has demonstrated anti-tumor activity in various cancer models, including pancreatic cancer. Its mechanism of action involves the dual inhibition of two key signaling pathways implicated in cancer cell proliferation and survival: Polo-like kinase 1 (PLK1) and Phosphoinositide 3-kinase (PI3K).^{[1][2][3]} Preclinical studies have shown that Rigosertib can induce mitotic arrest and apoptosis in cancer cells and has synergistic effects when combined with standard-of-care chemotherapies like gemcitabine.^{[1][4]}

Mechanism of Action: Dual Inhibition of PLK1 and PI3K

Rigosertib's anti-cancer effects are primarily attributed to its ability to simultaneously target PLK1 and PI3K signaling pathways.

- Polo-like kinase 1 (PLK1): A key regulator of mitotic progression, overexpression of PLK1 is common in many cancers, including pancreatic cancer, and is associated with poor prognosis. Inhibition of PLK1 by Rigosertib disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3]
- Phosphoinositide 3-kinase (PI3K): This pathway is crucial for cell growth, proliferation, and survival. Dysregulation of the PI3K/Akt/mTOR signaling cascade is a frequent event in pancreatic cancer. By inhibiting PI3K, Rigosertib can suppress downstream signaling, further contributing to its anti-tumor activity.[1][3]

[Click to download full resolution via product page](#)

Rigosertib's dual inhibition of PI3K and PLK1 pathways.

In Vivo Dosing and Schedule in Pancreatic Cancer Models

The following tables summarize the reported in vivo dosing and schedules for Rigosertib in pancreatic cancer xenograft models. These serve as a starting point for study design and may require optimization based on the specific animal model and experimental goals.

Rigosertib as a Single Agent

Animal Model	Tumor Model	Route of Administration	Dosage	Dosing Schedule	Reference
Athymic Nude Mice	Pancreatic Cancer Xenografts	Intraperitoneal (i.p.)	250 mg/kg	5 times per week for 28 days	(Not explicitly cited)

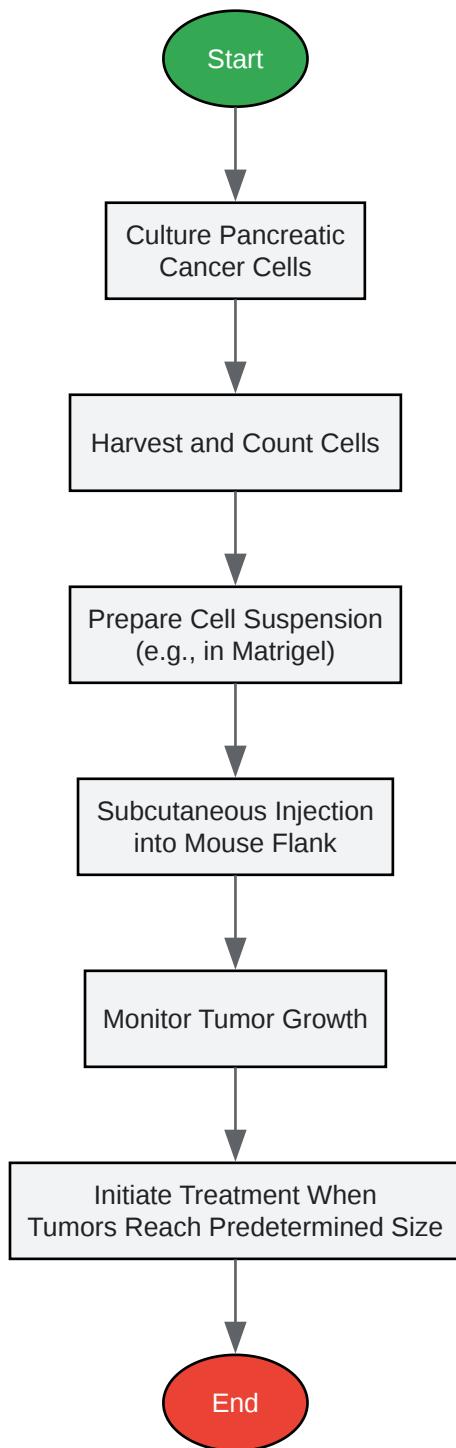
Rigosertib in Combination with Gemcitabine

Preclinical studies have indicated a synergistic anti-tumor effect when Rigosertib is combined with gemcitabine.[\[1\]](#)[\[4\]](#) While specific preclinical dosing for the combination was not detailed in the available search results, clinical trial data can provide context for the dosing strategy.

Therapy	Route of Administration	Dosage	Dosing Schedule	Reference
Rigosertib	Intravenous (i.v.)	1800 mg/m ²	2-hour infusion on days 1, 4, 8, 11, 15, and 18 of a 28-day cycle	[4]
Gemcitabine	Intravenous (i.v.)	1000 mg/m ²	30-minute infusion on days 1, 8, and 15 of a 28-day cycle	[4]

Note: The conversion of human doses (mg/m²) to animal doses (mg/kg) requires allometric scaling and should be carefully calculated.

Experimental Protocols


The following are generalized protocols for in vivo efficacy studies of Rigosertib in pancreatic cancer xenograft models.

Animal Models

- Species and Strain: Athymic nude mice (nu/nu) or other immunocompromised strains (e.g., NOD/SCID) are commonly used for xenograft studies.[\[5\]](#) The choice of strain may depend on the specific pancreatic cancer cell line being used.
- Animal Care: All animal procedures should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Xenograft Establishment

- Cell Lines: A variety of human pancreatic cancer cell lines can be used, such as Panc-1, MiaPaCa-2, or BxPC-3.
- Subcutaneous Xenograft Model:
 - Harvest pancreatic cancer cells during their logarithmic growth phase.
 - Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
 - Inject a specific number of cells (e.g., 1×10^6 to 5×10^6 cells) subcutaneously into the flank of the mice.
- Orthotopic Xenograft Model: For a more clinically relevant model that mimics the tumor microenvironment, cells can be implanted directly into the pancreas of the mice. This is a more complex surgical procedure.[\[6\]](#)
- Patient-Derived Xenografts (PDX): For studies aiming to better predict clinical outcomes, patient tumor tissue can be directly implanted into immunocompromised mice.[\[7\]](#)

[Click to download full resolution via product page](#)

Workflow for establishing subcutaneous xenografts.

Drug Preparation and Administration

- **Rigosertib Formulation:** The formulation of Rigosertib for in vivo use will depend on the specific salt and the route of administration. It is crucial to follow the manufacturer's instructions or established protocols for solubilization.
- **Gemcitabine Formulation:** Gemcitabine is typically dissolved in sterile saline.
- **Administration:**
 - **Intraperitoneal (i.p.) Injection:** A common route for preclinical studies.
 - **Intravenous (i.v.) Injection:** Administered via the tail vein.
 - **Oral Gavage:** For evaluating orally bioavailable formulations of Rigosertib.

Efficacy Evaluation

- **Tumor Volume Measurement:** For subcutaneous tumors, measure the length and width of the tumors with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- **Body Weight:** Monitor the body weight of the animals regularly as an indicator of toxicity.
- **Survival Analysis:** In some studies, the primary endpoint may be overall survival.
- **Pharmacodynamic (PD) Biomarkers:** At the end of the study, tumors can be harvested to analyze the levels of target proteins (e.g., phospho-PLK1, phospho-Akt) by methods such as Western blotting or immunohistochemistry to confirm target engagement.

Conclusion

Rigosertib has demonstrated promising anti-tumor activity in preclinical models of pancreatic cancer, both as a single agent and in combination with gemcitabine. The information and protocols provided in these application notes offer a foundation for researchers to design and conduct in vivo studies to further investigate the therapeutic potential of Rigosertib. Careful consideration of the animal model, dosing regimen, and endpoints will be critical for obtaining robust and translatable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I study of Rigosertib, an inhibitor of the phosphatidylinositol 3-kinase and Polo-like kinase 1 pathways, combined with gemcitabine in patients with solid tumors and pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of PI3K/Akt Pathway Inhibition and Plk1 Depletion Can Enhance Chemosensitivity to Gemcitabine in Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase II/III randomized study to compare the efficacy and safety of rigosertib plus gemcitabine versus gemcitabine alone in patients with previously untreated metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models of pancreatic cancer for drug research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. Ex Vivo Testing of Patient-Derived Xenografts Mirrors the Clinical Outcome of Patients with Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In vivo dosing and schedule for Rigosertib in pancreatic cancer models]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1324544#in-vivo-dosing-and-schedule-for-rigosertib-in-pancreatic-cancer-models>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com